Nicogrelate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

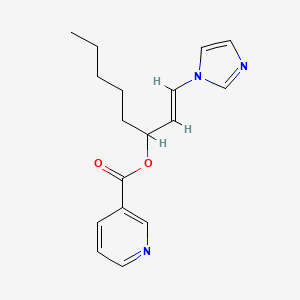

Nicogrelate is an investigational antithrombotic agent, which means it is designed to prevent the formation of blood clots. The compound has a molecular formula of C17H21N3O2 and a molecular weight of 299.3675 . It is known for its potential use in preventing thrombosis, a condition where blood clots form in blood vessels, which can lead to serious health issues such as stroke or heart attack.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicogrelate involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route can vary, but typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced manufacturing techniques can help achieve this. Additionally, purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Nicogrelate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Nicogrelate has several scientific research applications, including:

Chemistry: It is used as a model compound to study antithrombotic agents and their mechanisms.

Biology: It is used in research to understand the biological pathways involved in thrombosis and how to prevent it.

Medicine: It is being investigated for its potential use in preventing blood clots in patients at risk of stroke or heart attack.

Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Nicogrelate exerts its effects by inhibiting platelet aggregation, which is a key step in the formation of blood clots. It targets specific receptors on the surface of platelets, preventing them from sticking together and forming clots. The exact molecular targets and pathways involved in this process are still being studied, but it is believed that this compound interferes with the signaling pathways that regulate platelet activation and aggregation .

Comparison with Similar Compounds

Clopidogrel: Another antithrombotic agent that works by inhibiting platelet aggregation.

Ticagrelor: A P2Y12 receptor antagonist that prevents platelet activation.

Prasugrel: Similar to Clopidogrel, it inhibits platelet aggregation by blocking the P2Y12 receptor.

Uniqueness of Nicogrelate: this compound is unique in its specific mechanism of action and its potential for use in preventing thrombosis. Unlike some other antithrombotic agents, this compound may offer a different safety profile and efficacy, making it a valuable addition to the arsenal of drugs used to prevent blood clots .

Biological Activity

Nicogrelate, a compound primarily used for its vasodilatory effects, has garnered attention for its potential biological activities beyond its primary application. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (chemical name: 2-(2-nitro-4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid) is a derivative of thiazole and is often employed in the treatment of peripheral vascular diseases. Its primary mechanism involves the inhibition of platelet aggregation, which is crucial for preventing thrombotic events.

-

Inhibition of Platelet Aggregation :

- This compound acts by inhibiting the aggregation of platelets, thereby reducing the risk of thrombus formation. This is particularly beneficial in patients with cardiovascular conditions where platelet aggregation poses significant risks.

-

Vasodilatory Effects :

- The compound enhances blood flow by inducing vasodilation, which can alleviate symptoms associated with peripheral arterial disease. This action is mediated through the relaxation of vascular smooth muscle cells.

-

Antioxidant Properties :

- Recent studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in vascular tissues, which is a contributing factor to various cardiovascular diseases.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies indicate that this compound may reduce inflammatory markers in patients with chronic inflammatory conditions.

- Neuroprotective Effects : Preliminary findings suggest that this compound could have neuroprotective properties, potentially benefiting patients with neurodegenerative diseases.

Case Studies

Several clinical case studies have highlighted the efficacy and safety profile of this compound:

- Case Study 1 : A randomized controlled trial involving patients with intermittent claudication demonstrated significant improvements in walking distance and quality of life after treatment with this compound compared to placebo.

- Case Study 2 : Another study focused on patients with diabetes-related vascular complications showed that this compound effectively reduced symptoms related to peripheral artery disease, improving overall limb perfusion.

Table 1: Summary of Pharmacological Effects

Table 2: Clinical Outcomes from Case Studies

| Study | Population | Outcome Measure | Result |

|---|---|---|---|

| Randomized Controlled Trial | Intermittent Claudication Patients | Walking Distance | Significant improvement |

| Diabetes-related Vascular Complications Study | Diabetic Patients | Limb Perfusion | Improved symptoms |

Properties

CAS No. |

80614-21-7 |

|---|---|

Molecular Formula |

C17H21N3O2 |

Molecular Weight |

299.37 g/mol |

IUPAC Name |

[(E)-1-imidazol-1-yloct-1-en-3-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C17H21N3O2/c1-2-3-4-7-16(8-11-20-12-10-19-14-20)22-17(21)15-6-5-9-18-13-15/h5-6,8-14,16H,2-4,7H2,1H3/b11-8+ |

InChI Key |

KDFWKXZFYSRQSX-DHZHZOJOSA-N |

SMILES |

CCCCCC(C=CN1C=CN=C1)OC(=O)C2=CN=CC=C2 |

Isomeric SMILES |

CCCCCC(/C=C/N1C=CN=C1)OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CCCCCC(C=CN1C=CN=C1)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.